

# Lanraplenib Drug-Drug Interaction (DDI)

## Technical Support Center

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### Compound of Interest

Compound Name: Lanraplenib

Cat. No.: B608459

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This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance regarding drug-drug interaction (DDI) studies for **lanraplenib**, a selective spleen tyrosine kinase (Syk) inhibitor.

## Frequently Asked Questions (FAQs)

Q1: What is the primary known drug-drug interaction profile of **lanraplenib**?

**Lanraplenib** was specifically designed to avoid the significant drug-drug interaction with proton pump inhibitors (PPIs) that was observed with the earlier Syk inhibitor, entospletinib.<sup>[1][2]</sup> Clinical data demonstrates that the oral exposure of **lanraplenib** is not affected by co-administration with the PPI omeprazole.<sup>[1]</sup>

Q2: Has **lanraplenib** been studied for interactions with inhibitors or inducers of cytochrome P450 (CYP) enzymes?

Currently, there are no publicly available dedicated clinical or preclinical studies that have formally evaluated the potential for **lanraplenib** to act as a perpetrator (inhibitor or inducer) or a victim of drug-drug interactions involving cytochrome P450 enzymes.

Q3: Is there any information on **lanraplenib**'s interaction with drug transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)?

As of the latest available information, specific in vitro or in vivo studies detailing the interaction of **lanraplenib** with key drug transporters such as P-gp and BCRP have not been published.

Q4: Where can I find data on the clinical pharmacokinetics of **lanraplenib**?

A study in healthy human volunteers evaluated single doses of **lanraplenib** from 2–50 mg and multiple doses of 15–50 mg. The median steady-state half-life was reported to be between 21.3 and 24.6 hours, which supports a once-daily dosing regimen.<sup>[1]</sup>

## Troubleshooting Guide for DDI Experiments

Issue: Unexpected variability in **lanraplenib** plasma concentrations in preclinical or clinical studies.

Possible Cause & Troubleshooting Steps:

- **Concomitant Medications:** While a significant interaction with PPIs has been ruled out, it is crucial to meticulously record all concomitant medications. Although no specific interactions with CYP inhibitors/inducers have been reported, the metabolic pathways of **lanraplenib** are not fully detailed in the public domain.
  - **Recommendation:** Conduct a thorough review of the co-administered drugs for known potent CYP inhibitors or inducers. If a pattern emerges, consider conducting exploratory in vitro metabolism studies.
- **Patient-Specific Factors:** Intrinsic patient factors such as organ function, genetic polymorphisms in metabolizing enzymes and transporters, and disease state can contribute to pharmacokinetic variability.
  - **Recommendation:** In clinical studies, stratify data based on relevant patient demographics and clinical characteristics to identify potential sources of variability.

Issue: Designing a clinical DDI study for **lanraplenib**.

Guidance:

- **PPI Interaction:** Based on existing data, a dedicated clinical DDI study with a PPI is likely not required. The lack of interaction has been a key feature in the development of **lanraplenib**.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

- CYP-mediated Interactions: In the absence of specific in vitro data, a cautious approach is warranted.
  - Recommendation: Standard in vitro assays using human liver microsomes or hepatocytes should be conducted to assess the inhibitory and inductive potential of **lanraplenib** on major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4). This will inform the necessity and design of clinical DDI studies with potent inhibitors (e.g., itraconazole for CYP3A4) or inducers (e.g., rifampin for multiple CYPs).
- Transporter-mediated Interactions:
  - Recommendation: In vitro studies using cell lines overexpressing key uptake (e.g., OATP1B1, OATP1B3) and efflux (e.g., P-gp, BCRP) transporters should be performed to determine if **lanraplenib** is a substrate or inhibitor of these transporters.

## Data Presentation

Table 1: Effect of Omeprazole on **Lanraplenib** Pharmacokinetics in Healthy Subjects[\[1\]](#)

Treatment Group	N	Mean AUC (μM·hr)
Lanraplenib (45 mg) alone	6.19	
Lanraplenib (45 mg) + Omeprazole (20 mg)	6.46	

AUC: Area under the plasma concentration-time curve. The difference in AUC was not statistically significant.

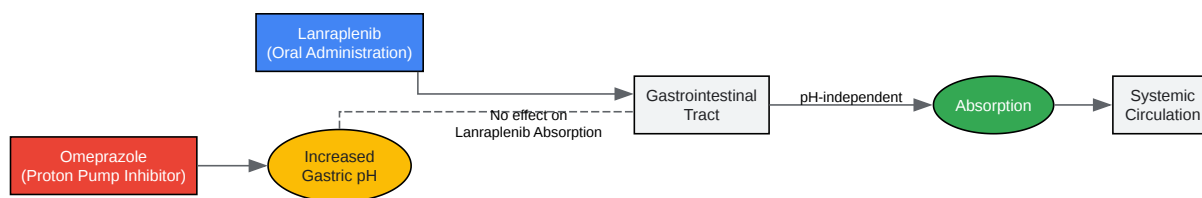
## Experimental Protocols

### Clinical Study of **Lanraplenib** Interaction with a Proton Pump Inhibitor[\[1\]](#)

- Study Design: A clinical study was conducted in healthy human volunteers.

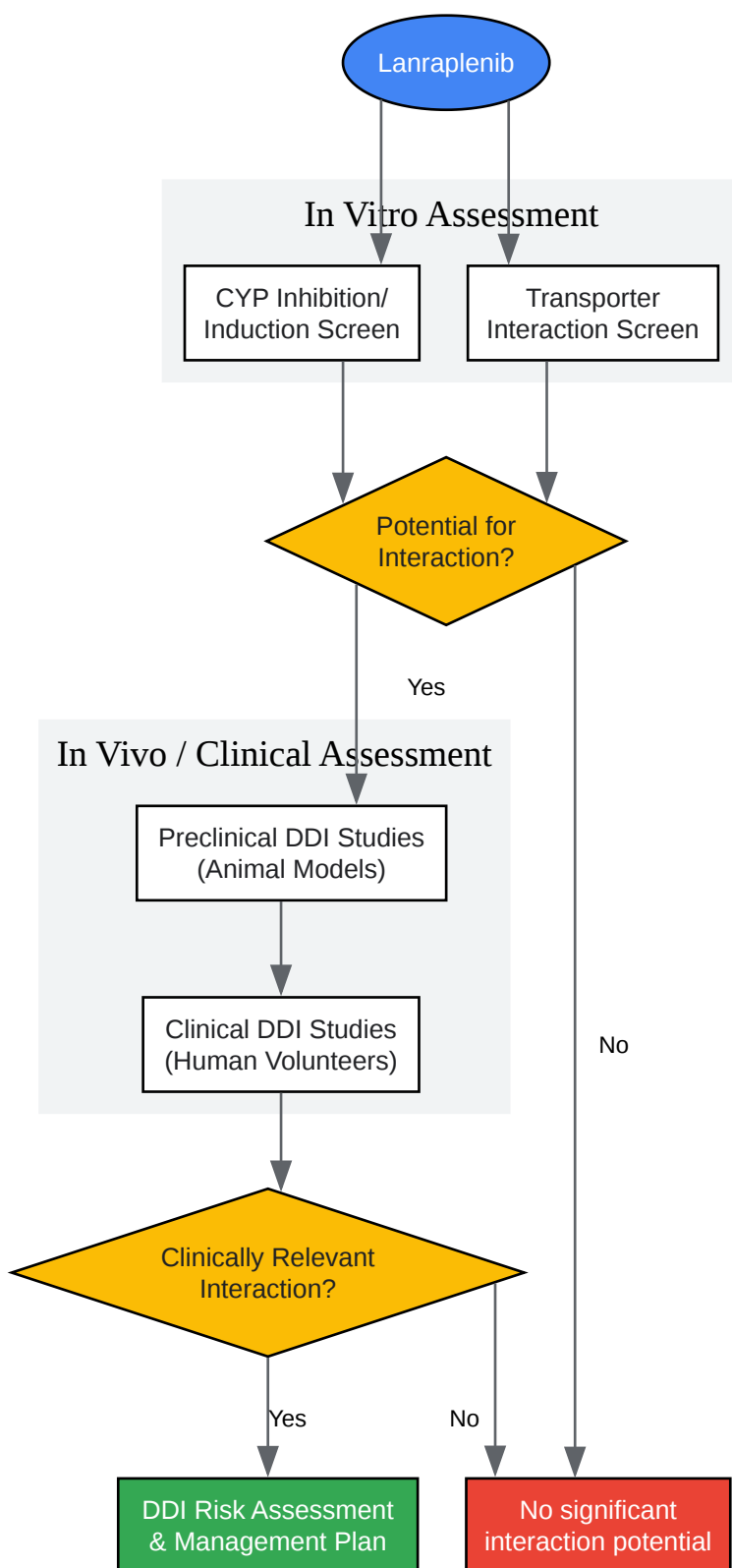
- Methodology: A single oral dose of 45 mg of **lanraplenib** was administered to two groups of subjects: one group received **lanraplenib** alone, and the other group was pretreated with 20 mg of omeprazole.
- Pharmacokinetic Sampling: Serial blood samples were collected over time to determine the plasma concentrations of **lanraplenib**.
- Data Analysis: The area under the plasma concentration-time curve (AUC) was calculated for both groups to assess the impact of omeprazole on **lanraplenib** exposure.

## Visualizations



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Caption: **Lanraplenib**'s absorption is independent of gastric pH, avoiding interaction with PPIs.



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Caption: A general workflow for investigating potential drug-drug interactions.

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## References

- 1. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- To cite this document: BenchChem. [Lanraplenib Drug-Drug Interaction (DDI) Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608459#lanraplenib-drug-drug-interaction-studies]

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